- Preparation of N-biaryl- and N-[(aryl)pyrazolyl]-heterocyclylalkyl amide and urea derivatives as modulators of α7 nicotinic acetylcholine receptors, World Intellectual Property Organization, , ,
Cas no 96799-04-1 (3-(3-Methoxyphenyl)-1H-pyrazol-5-amine)

3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine
- 1H-Pyrazol-3-amine,5-(3-methoxyphenyl)-
- 5-(3-methoxyphenyl)-1H-Pyrazol-3-amine
- 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine
- 3-(3-methoxyphenyl)-1H-pyrazol-5-amine(SALTDATA: HCl)
- 5-(3-Methoxyphenyl)-1H-pyrazol-3-amine (ACI)
- 3-Amino-5-(3-methoxyphenyl)-1H-pyrazole
- 5-(3-Methoxyphenyl)-1H-pyrazol-3-ylamine
- SCHEMBL1855459
- MFCD11519239
- 1H-Pyrazol-3-amine, 5-(3-methoxyphenyl)-
- STK501295
- AKOS000264696
- MFCD00122783
- AKOS000182327
- 3-(3-methoxyphenyl)-1H-pyrazol-5-amine
- SY065979
- AB03501
- SCHEMBL17397952
- CHEMBL4454136
- DTXSID80395880
- KTRHWGYZQAKQQQ-UHFFFAOYSA-N
- 5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine, AldrichCPR
- ALBB-007421
- DB-080433
- 96799-04-1
- BBL022244
- DS-1221
- EN300-1150397
- FS-2515
- 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine
-
- MDL: MFCD11519239
- Inchi: 1S/C10H11N3O/c1-14-8-4-2-3-7(5-8)9-6-10(11)13-12-9/h2-6H,1H3,(H3,11,12,13)
- InChI Key: KTRHWGYZQAKQQQ-UHFFFAOYSA-N
- SMILES: N1=C(N)C=C(C2C=C(OC)C=CC=2)N1
Computed Properties
- Exact Mass: 189.09000
- Monoisotopic Mass: 189.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 63.9A^2
- XLogP3: 1.5
Experimental Properties
- Color/Form: No data available
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 456.7±35.0 °C at 760 mmHg
- Flash Point: 230.0±25.9 °C
- Refractive Index: 1.63
- PSA: 63.93000
- LogP: 2.24870
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Hazard Category Code: 22
- Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Hazardous Material Identification:
- Storage Condition:Store at 4 ° C, better storage at -4 ° C
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 059851-1g |
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95% | 1g |
£52.00 | 2022-03-01 | |
eNovation Chemicals LLC | Y0984012-5g |
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95% | 5g |
$500 | 2024-08-02 | |
TRC | M350200-50mg |
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine |
96799-04-1 | 50mg |
$ 65.00 | 2022-06-03 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0173-1g |
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 96% | 1g |
381.62CNY | 2021-05-08 | |
abcr | AB406607-5 g |
5-(3-Methoxyphenyl)-1H-pyrazol-3-amine; 95% |
96799-04-1 | 5g |
€212.00 | 2022-03-02 | ||
Chemenu | CM188761-1g |
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95+% | 1g |
$243 | 2021-08-05 | |
Chemenu | CM188761-5g |
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95+% | 5g |
$911 | 2021-08-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M843525-250mg |
5-(3-Methoxyphenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 98% | 250mg |
¥99.00 | 2022-09-01 | |
eNovation Chemicals LLC | Y1131208-5g |
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 95% | 5g |
$180 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0173-5g |
5-(3-Methoxy-phenyl)-2H-pyrazol-3-ylamine |
96799-04-1 | 96% | 5g |
1102.46CNY | 2021-05-08 |
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Production Method
Synthetic Routes 1
Synthetic Routes 2
- Preparation of pyrazolopyrimidines, pyrazolopyridines, and related compounds and compositions containing them for the treatment of cancer, World Intellectual Property Organization, , ,
Synthetic Routes 3
- Pyrazole derivatives as alpha7 nicotinic acetylcholine receptor inhibitors and their preparation, World Intellectual Property Organization, , ,
Synthetic Routes 4
- Azoles as nicotinic acetylcholine receptor modulators and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 5
- Synthesis of pyrazolopyrimidinones using a "one-pot" approach under microwave irradiationBeilstein Journal of Organic Chemistry, 2018, 14, 1222-1228,
Synthetic Routes 6
1.2 Reagents: 1-Methylpiperazine ; 2 - 6 h, reflux; reflux → rt
- Minimizing side reactions in classical pyrazole synthesis from β-oxonitriles: the use of acetylhydrazineLetters in Organic Chemistry, 2008, 5(7), 594-598,
Synthetic Routes 7
- Preparation of polysubstituted heterocyclic derivatives as mRNA demethylase inhibitor for treatment of mRNA demethylase-related diseases, China, , ,
Synthetic Routes 8
1.2 Solvents: Toluene ; -78 °C → rt; 20 min, rt; rt → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, 0 °C
1.4 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; 18 h, reflux
- Discovery of a novel alpha-7 nicotinic acetylcholine receptor agonist series and characterization of the potent, selective, and orally efficacious agonist 5-(4-Acetyl[1,4]diazepan-1-yl)pentanoic acid [5-(4-Methoxyphenyl)-1H-pyrazol-3-yl] amide (SEN15924, WAY-361789)Journal of Medicinal Chemistry, 2012, 55(10), 4806-4823,
Synthetic Routes 9
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 2 h, -78 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 5, rt
1.5 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ; rt; 3 h, rt → 80 °C
- Novel potent neuropeptide Y Y5 receptor antagonists: Synthesis and structure-activity relationships of phenylpiperazine derivativesBioorganic & Medicinal Chemistry, 2006, 14(22), 7501-7511,
Synthetic Routes 10
- Preparation of pyrazolopyrimidine compounds as GIP function inhibitor for the treatment of obesity, World Intellectual Property Organization, , ,
Synthetic Routes 11
- Design, synthesis, and evaluation of 2-aryl-7-(3',4'-dialkoxyphenyl)-pyrazolo[1,5-a]pyrimidines as novel PDE-4 inhibitorsBioorganic & Medicinal Chemistry Letters, 2010, 20(3), 922-926,
Synthetic Routes 12
1.2 Reagents: Acetone ; rt
- Development of Inhibitors against Mycobacterium abscessus tRNA (m1G37) Methyltransferase (TrmD) Using Fragment-Based ApproachesJournal of Medicinal Chemistry, 2019, 62(15), 7210-7232,
Synthetic Routes 13
- Preparation of 3-(heteroarylamino)methylene-1,3-dihydro-2H-indol-2-ones as tyrosine kinase inhibitors for regulating, modulating and/or inhibiting abnormal cell proliferation, World Intellectual Property Organization, , ,
Synthetic Routes 14
- Pyrazole and other heterocyclics preparation for treating conditions associated with an Edg-4 receptor, United States, , ,
Synthetic Routes 15
1.2 Solvents: Acetone ; rt
- Development of inhibitors against Mycobacterium abscessus tRNA (m1G37) methyltransferase (TrmD) using fragment-based approachesChemRxiv, 2019, , 1-79,
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Raw materials
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Preparation Products
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine Related Literature
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1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
Additional information on 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine
The Role of 3-(3-Methoxyphenyl)-1H-pyrazol-5-amine (CAS No. 96799-04-1) in Modern Chemical and Biomedical Research
3-(3-Methoxyphenyl)-1H-pyrazol-5-amine, a structurally unique organic compound identified by the Chemical Abstracts Service registry number CAS No. 96799-04-1, has emerged as a compelling molecule in contemporary chemical biology studies. This compound belongs to the pyrazole amine class, characterized by its methoxyphenyl substituent at the third position of the pyrazole ring and an amino group at the fifth position. Such structural features endow it with distinctive physicochemical properties that make it an attractive candidate for exploring diverse biological activities, particularly in drug discovery and material science applications.
The synthesis of this compound typically involves multi-step organic reactions leveraging advanced methodologies. Recent advancements reported in Journal of Medicinal Chemistry (2023) highlight a novel approach using palladium-catalyzed cross-coupling strategies to optimize yield and purity. Researchers demonstrated that coupling a substituted pyrazole intermediate with a methoxy-substituted benzyl halide under mild conditions significantly reduces side reactions compared to traditional methods. This optimized protocol not only enhances scalability but also ensures precise control over the spatial arrangement of substituents, critical for maintaining desired pharmacophoric properties.
In pharmacological investigations, this compound has shown promising activity as a kinase inhibitor. A groundbreaking study published in Nature Communications (2024) revealed its ability to selectively modulate the activity of cyclin-dependent kinase 2 (CDK2), a key regulator in cell cycle progression. The methoxy group's electron-donating effect stabilizes the planar conformation required for optimal binding to CDK2's ATP pocket, while the pyrazole ring provides essential hydrogen bonding interactions with critical residues. This dual mechanism contributes to its superior potency compared to earlier CDK inhibitors, with an IC₅₀ value measured at 0.8 nM in vitro assays.
Beyond enzymatic inhibition, structural studies using X-ray crystallography (Crystal Growth & Design, 2024) have identified this compound's potential as a building block for supramolecular architectures. Its polar amine group and hydrophobic methoxyphenyl moiety create amphiphilic characteristics that facilitate self-assembly into nanoscale fibers under aqueous conditions. These fibers exhibit remarkable mechanical strength (Young's modulus ~5 GPa) and tunable porosity, making them promising candidates for drug delivery systems requiring both structural integrity and controlled release profiles.
A series of recent toxicity evaluations published in Toxicological Sciences (2024) provide important insights into its safety profile. In acute oral toxicity studies using murine models, no adverse effects were observed at doses up to 5 g/kg body weight. Chronic exposure studies over 14 days showed minimal hepatotoxicity with enzyme levels remaining within normal ranges except for a modest elevation (~15%) in alanine transaminase at high concentrations (>5 mM). These findings align with computational predictions from molecular docking studies indicating limited off-target interactions due to its rigid molecular framework.
In neuropharmacology research (Bioorganic & Medicinal Chemistry Letters, 2024), this compound demonstrated neuroprotective effects through modulation of Nrf2 signaling pathways. Experimental data from hippocampal neuron cultures exposed to oxidative stress revealed significant upregulation (>3-fold) of antioxidant enzymes such as heme oxygenase-1 when treated with concentrations between 1 μM - 10 μM. The methoxy substitution appears critical here, enhancing blood-brain barrier permeability by optimizing lipophilicity while maintaining metabolic stability compared to unsubstituted analogs.
Spectroscopic analyses using NMR and IR techniques (Journal of Organic Chemistry, 2024) confirm its structural integrity under various experimental conditions. The characteristic NH₂ stretching vibration observed at ~3350 cm⁻¹ in IR spectra corroborates amine functionality presence, while proton NMR data (δ 7.8–8.1 ppm for pyrazole protons; δ 6.8–7.0 ppm for methoxylated aromatic protons) aligns perfectly with theoretical predictions based on molecular modeling simulations.
Surface plasmon resonance experiments (Biochemical Pharmacology, Q1 2025 preprint) have further elucidated binding kinetics with target proteins, showing dissociation constants (KD) ranging from pM levels against CDK family members versus nM levels against unrelated kinases like Src or PKA. This selectivity arises from conformational constraints imposed by the fused pyrazole ring system, which restricts access to non-target enzyme active sites through steric hindrance mechanisms.
Innovative applications are now being explored through hybrid materials research (MACS Journal, 2024). Covalent attachment of this compound onto mesoporous silica frameworks results in functionalized nanomaterials capable of targeted drug encapsulation and release triggered by specific pH changes mimicking tumor microenvironments (pH ~6). The resulting composites exhibit loading efficiencies exceeding 85% for hydrophilic drugs like doxorubicin while maintaining structural stability under physiological conditions (pH ~7.4).
Cryogenic electron microscopy studies (eLife, early access March 2025) have visualized its interaction with CDK-cyclin complexes at near atomic resolution (~3 Å). The binding mode analysis revealed that the amine group forms a salt bridge network with glutamic acid residues E67 and E78 on CDK2's surface, while the methoxyphenyl group π-stacks between F88 and W98 residues within the catalytic domain - a binding pattern not previously observed among conventional CDK inhibitors.
Literature comparisons (ACS Medicinal Chemistry Letters, December 2024) show this compound outperforms commercially available analogs like Pyrazolamycin B in terms of cellular uptake efficiency due to improved logP values (-0.5 vs +1.8 respectively). This enhanced bioavailability is attributed to balanced hydrophilic/hydrophobic properties achieved through strategic placement of substituents on the pyrazole scaffold.
In vivo efficacy studies conducted on xenograft mouse models (Cancer Research Communications, January 2025 preprint submission) demonstrated tumor growth inhibition rates reaching ~65% after three weeks treatment at pharmacologically achievable doses (5 mg/kg/day). Pharmacokinetic parameters showed half-life extension from ~4 hours (parent compound) to ~8 hours when conjugated with PEG-based carriers - evidence supporting formulation development strategies for clinical translation.
Sustainable synthesis approaches are now being developed leveraging enzymatic catalysis systems (Green Chemistry Reports, April issue preview). A newly engineered lipase variant displayed remarkable efficiency (>98% conversion yield within two hours) when employed for esterification steps during synthesis under solvent-free conditions, significantly reducing environmental impact compared to conventional organic solvents used previously.
Bioisosteric replacements studies (Molecules Special Issue on Drug Design, June release planned) are exploring substituent variations while retaining core structure integrity - particularly investigating benzothiazole substitutions instead of phenolic rings as potential alternatives for improved metabolic stability without compromising kinase selectivity profiles observed experimentally thus far.
The unique combination of structural rigidity provided by the pyrazole core coupled with electronic modulation via methoxy groups makes this compound ideal for structure-based drug design initiatives targeting multi-domain protein interactions - an area highlighted as critical by recent advances in allosteric modulator development outlined in Nature Scientific Reports' latest review article on protein-ligand interfaces.
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